6-Methoxy-3,4-dihydroisochinolin-1(2H)-on

Übersicht

Beschreibung

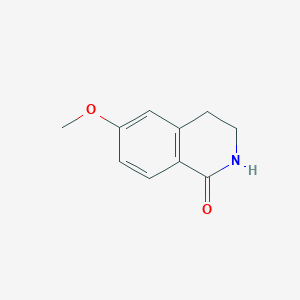

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group at the 6th position and a dihydroisoquinolinone core

Wissenschaftliche Forschungsanwendungen

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves the Bischler-Napieralski cyclization of corresponding amides. This method is widely used for the preparation of dihydroisoquinolines. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one may involve large-scale synthesis using similar cyclization techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoquinolinones.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Copper (II) acetate, acetic acid, and air (O2) as an oxidant.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Isoquinolinones.

Reduction: Fully saturated isoquinolines.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Wirkmechanismus

The mechanism of action of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an androgen receptor antagonist, effectively suppressing the growth of androgen-dependent and androgen-independent prostate cancer cell lines . The compound binds to the androgen receptor, inhibiting its activity and thereby reducing the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

- 6-Methoxy-3,4-dihydro-1H-isoquinolin-2-one

- 6-Methoxy-3,4-dihydro-2H-isoquinolin-1-one

Uniqueness

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of a methoxy group at the 6th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is an isoquinolinone compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is C₁₀H₁₁NO₂. It features a methoxy group at the sixth position of the isoquinoline structure, which is known for its pharmacological significance. The compound's unique structure allows it to interact with various biological targets, particularly sigma receptors, which play a role in several neurological processes.

Neuroprotective Effects

Research indicates that 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one exhibits significant neuroprotective properties. It has been evaluated for its potential as an anticonvulsant agent through various pharmacological tests. Its ability to modulate sigma receptors is particularly noteworthy, as these receptors are implicated in neurological disorders such as depression and anxiety .

In vitro studies have demonstrated that this compound can protect neuronal cells from damage induced by stressors like corticosterone. For instance, in experiments involving PC12 cells, it showed a protective effect against corticosterone-induced lesions, indicating its potential as an antidepressant .

Anticancer Activity

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines. In particular, derivatives of this compound have been studied for their ability to act as protein arginine methyltransferase (PRMT5) inhibitors , which are crucial in the treatment of non-Hodgkin's lymphoma .

The following table summarizes the anti-proliferative activity of related compounds:

| Compound | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one | Z-138 (NHL) | <25 | PRMT5 inhibition |

| Doxorubicin | HePG-2 (Liver) | <10 | DNA intercalation |

| Agomelatine | MCF-7 (Breast) | 20 | Melatonergic activity |

The mechanism of action for 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with sigma receptors and other molecular pathways. It has been identified as an androgen receptor antagonist , which can suppress the growth of both androgen-dependent and independent prostate cancer cell lines. This dual action enhances its therapeutic potential across various conditions.

Case Studies

- Neuroprotective Study : In a study evaluating the neuroprotective effects of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one on PC12 cells exposed to corticosterone, it was found that the compound significantly reduced cell death and improved cell viability compared to control groups .

- Antidepressant Effects : In vivo testing using forced swim and open field tests demonstrated that treatments with this compound reduced immobility time and increased locomotor activity in rats, suggesting its potential efficacy as an antidepressant .

- Cancer Research : A systematic study on derivatives of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one highlighted its ability to inhibit PRMT5 effectively. The compound exhibited low toxicity while demonstrating potent antiproliferative effects against various cancer cell lines, making it a candidate for further development in oncology .

Eigenschaften

IUPAC Name |

6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQWIZAWNPYMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442373 | |

| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-12-4 | |

| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the discovery of 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one?

A1: The isolation of 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1) from the seeds of Nigella glandulifera represents a significant finding because it is a rare example of an isoquinolinone alkaloid with a phenyl substitution at the C-8 position. [] This unique structural feature might contribute to distinct biological activities and warrants further investigation.

Q2: Can you describe the synthetic route used to produce a derivative of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one?

A2: Researchers successfully synthesized 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one starting from methyl 3-hydroxy-4-methoxybenzoate. [] The synthesis involved several steps, including allyl etherification, Claisen rearrangement, oxidation, a one-pot reductive amination and amidation. This synthetic route proved to be relatively mild and efficient, offering a viable method for obtaining this class of compounds for further study.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.